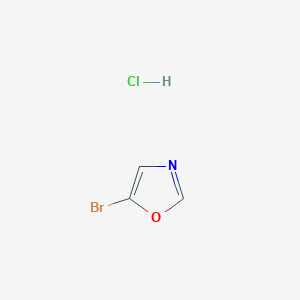

5-Bromo-1,3-oxazole hydrochloride

Description

BenchChem offers high-quality 5-Bromo-1,3-oxazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-1,3-oxazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-bromo-1,3-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO.ClH/c4-3-1-5-2-6-3;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVVRNDGVBWGAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955557-64-8 | |

| Record name | 5-bromo-1,3-oxazole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Profiling and Synthetic Applications of 5-Bromooxazole Hydrochloride: A Technical Guide

Executive Summary

In modern drug discovery and materials science, the oxazole ring serves as a privileged pharmacophore, frequently embedded in complex bioactive molecules 1. Functionalizing this heterocycle requires versatile and reliable building blocks. 5-Bromooxazole is a highly reactive intermediate, but its handling is often complicated by stability and volatility issues. As a Senior Application Scientist, I advocate for the use of its stabilized form—5-bromooxazole hydrochloride. This whitepaper provides an in-depth analysis of its chemical structure, molecular weight, and a self-validating protocol for its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling & Structural Elucidation

The fundamental difference between the free base and the hydrochloride salt lies in their physicochemical properties, which directly dictate their utility in the laboratory.

5-Bromooxazole (free base) has a molecular formula of C₃H₂BrNO and a computed molecular weight of 147.96 g/mol 2. It features a bromine atom at the C5 position, which is highly susceptible to oxidative addition by transition metals 3. However, the unprotonated nitrogen at the N3 position leaves the molecule vulnerable to degradation and complicates precise stoichiometric measurements due to its physical state.

By treating the free base with hydrochloric acid, the N3 atom is protonated, yielding 5-bromooxazole hydrochloride (C₃H₃BrClNO) with a molecular weight of 184.42 g/mol 4. This transformation generates a crystalline lattice stabilized by the chloride counterion, drastically improving shelf-life and handling.

Quantitative Data Summary

| Property | 5-Bromooxazole (Free Base) | 5-Bromooxazole Hydrochloride |

| CAS Number | 1060812-80-7 | 1955557-64-8 |

| Molecular Formula | C₃H₂BrNO | C₃H₃BrClNO |

| Molecular Weight | 147.96 g/mol 2 | 184.42 g/mol 4 |

| Structural Feature | Unprotonated N3 | Protonated N3 with Cl⁻ counterion |

| Physical State | Volatile / Low-melting solid | Stable Crystalline Solid |

| Primary Utility | In situ reactive species | Long-term storage & precise weighing |

Mechanistic Causality in Salt Formation

The decision to utilize the hydrochloride salt is rooted in practical synthetic logic. Small halogenated heterocycles often suffer from poor bench stability. Protonation of the basic nitrogen not only raises the melting point—converting a potentially volatile oil or low-melting solid into a manageable powder—but it also temporarily masks the nucleophilicity of the nitrogen. This prevents unwanted side reactions during storage and transport.

Caption: Logic flow of 5-bromooxazole hydrochloride stabilization and application.

Self-Validating Experimental Workflow: Suzuki-Miyaura Cross-Coupling

The most prominent application of 5-bromooxazole hydrochloride is in the synthesis of 5-aryl or 5-alkyl oxazole derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling 1.

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes a mechanistic rationale (causality) and a validation checkpoint to guarantee the reaction proceeds as intended.

Caption: Self-validating Suzuki-Miyaura cross-coupling workflow.

Step-by-Step Methodology

Step 1: Reagent Assembly and Degassing

-

Action : In a flame-dried Schlenk flask, combine 5-bromooxazole hydrochloride (1.0 equiv), an arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio) [[1]]().

-

Causality : The use of excess base (3.0 equivalents) is strictly necessary. One equivalent is consumed immediately to neutralize the hydrochloride salt, liberating the reactive 5-bromooxazole free base in situ. The remaining base is required to coordinate with the arylboronic acid, forming a highly nucleophilic boronate complex essential for the transmetalation step. Degassing prevents the oxidation of the palladium catalyst.

Step 2: Catalyst Introduction

-

Action : Under an inert argon atmosphere, add the palladium catalyst, typically Pd(PPh₃)₄ (0.05 equiv) 1. Heat the reaction mixture to 80–90 °C.

-

Causality : The Pd(0) species undergoes oxidative addition specifically at the C5-Br bond. The oxazole ring is electron-deficient, which accelerates this oxidative addition compared to standard electron-rich aryl bromides 3.

Step 3: In-Process Self-Validation (Monitoring)

-

Action : After 4 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

-

Validation Checkpoint : The reaction is only considered complete when the LC-MS trace shows the complete disappearance of the m/z 148 signal (corresponding to the liberated free base 2) and the emergence of the target product mass. If m/z 148 persists, additional catalyst or extended heating is required. This prevents premature workup and yield loss.

Step 4: Workup and Isolation

-

Action : Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

-

Causality : Brine removes the water-soluble inorganic salts (KCl formed from neutralization, and boronic acid byproducts), isolating the organic target compound.

Step 5: Structural Confirmation

-

Action : Perform ¹H and ¹³C NMR spectroscopy on the purified product.

-

Validation Checkpoint : The ¹H NMR spectrum must show the absence of the characteristic C5-Br chemical environment and the appearance of new aryl protons, confirming successful C-C bond formation at the 5-position.

Conclusion

5-Bromooxazole hydrochloride represents a critical advancement in the handling and application of oxazole building blocks. By understanding the causality behind its molecular weight shift (from 147.96 g/mol to 184.42 g/mol ) and structural stabilization, researchers can design highly efficient, self-validating synthetic workflows. Implementing these rigorous protocols ensures reproducibility and accelerates the development of novel oxazole-containing therapeutics.

References

- PubChem. "5-Bromooxazole | C3H2BrNO | CID 21846775".

- Heowns. "5-Bromooxazole hydrochloride | CAS:1955557-64-8".

- BenchChem. "Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis".

- ACS Publications. "Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)".

Sources

Regiocontrolled Reactivity in Oxazole Scaffolds: A Comparative Analysis of 5-Bromooxazole and 2-Bromooxazole

The oxazole ring is a privileged heterocycle in medicinal chemistry, serving as a core structural motif in numerous natural products and active pharmaceutical ingredients (APIs). For drug development professionals and synthetic chemists, functionalizing this scaffold requires a rigorous understanding of its regiocontrolled reactivity.

This technical guide provides an in-depth comparative analysis of 5-bromooxazole and 2-bromooxazole , examining how their distinct electronic environments dictate their behavior in cross-coupling, lithiation, and nucleophilic aromatic substitution (SNAr).

Mechanistic Divergence: The Electronic Nature of C2 vs. C5

The fundamental differences in reactivity between the C2 and C5 positions of the oxazole ring stem from their spatial relationship to the heteroatoms (oxygen and nitrogen).

-

The C2 Position (Highly Electron-Deficient): The C2 carbon is flanked directly by the electronegative oxygen and nitrogen atoms. This dual inductive electron withdrawal renders the C2 position highly electrophilic. Consequently, 2-bromooxazoles are exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) but suffer from kinetic instability, making them sensitive to heat, light, and basic conditions 1.

-

The C5 Position (Moderately Electron-Deficient): The C5 carbon is adjacent only to the oxygen atom. While still electron-deficient compared to a standard arene, it is significantly more stable than C2. The carbon-halogen bond at C5 is highly amenable to oxidative addition by low-valent transition metals, making 5-bromooxazoles ideal substrates for palladium-catalyzed cross-couplings 2.

Fig 1. Divergent reactivity pathways of 5-bromooxazole and 2-bromooxazole scaffolds.

Reactivity Profiles in Synthesis

5-Bromooxazole: The Cross-Coupling Workhorse

5-Bromooxazole derivatives, such as methyl 5-bromooxazole-4-carboxylate, demonstrate exceptional utility in transition metal-mediated coupling reactions 2. The bromine substituent at the 5-position enables efficient oxidative addition, facilitating Suzuki-Miyaura, Heck, and Sonogashira reactions. Furthermore, 5-bromooxazoles can undergo directed lithiation at the C4 position without the immediate threat of ring fragmentation, provided cryogenic conditions are maintained 3.

2-Bromooxazole: SNAr and Stability Challenges

While 2-bromooxazoles can be utilized in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl boronic derivatives 4, their inherent instability poses a synthetic hurdle. The C2 position is highly active, leading to enhanced elimination and degradation over time 1. Halogen-metal exchange at C2 generates a 2-lithiooxazole intermediate that exists in equilibrium with its acyclic alpha-isocyano enolate form. If the temperature rises above -78 °C, irreversible ring-opening occurs.

Quantitative Comparison of Reactivity

To aid in synthetic planning, the quantitative and qualitative differences between the two isomers are summarized below.

Table 1: Comparative Reactivity Profile

| Feature | 5-Bromooxazole | 2-Bromooxazole |

| Electronic Environment | Moderately electron-deficient | Highly electron-deficient (flanked by N and O) |

| Primary Reactivity | Oxidative addition (Pd-catalyzed) | Nucleophilic Aromatic Substitution (SNAr) |

| Cross-Coupling Efficiency | High (Typical yields 80–95%) | Moderate (Prone to side reactions/degradation) |

| Lithiation Stability | Stable intermediate at -78 °C | Highly prone to ring-opening (isocyanide formation) |

| Chemical Stability | Generally stable | Sensitive to heat and light; degrades over time |

Table 2: Quantitative Yields for Suzuki-Miyaura Coupling of 5-Bromooxazoles 5

| Aryl Boronic Acid | Catalyst System | Base / Solvent | Temp / Time | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | K₃PO₄ / Toluene:H₂O | 100 °C / 12 h | 85–95% |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%) | Cs₂CO₃ / Dioxane | 110 °C / 16 h | 80–90% |

Self-Validating Experimental Protocols

The following methodologies are engineered to ensure high fidelity and reproducibility, incorporating the causality behind each critical step.

Protocol A: Suzuki-Miyaura Cross-Coupling of 5-Bromooxazoles [6]

This protocol utilizes a biphasic solvent system to maximize the efficiency of the transmetalation step.

-

Reagent Mixing: To a dried Schlenk flask, add 5-bromooxazole-4-carboxylic acid (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

-

Causality: The electron-withdrawing carboxylate group at C4 further activates the C5-Br bond for rapid oxidative addition by the Pd(0) species.

-

-

Base Addition: Add potassium carbonate (3.0 mmol).

-

Causality: The carbonate base is essential for forming the reactive arylboronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

-

-

Degassing: Evacuate and backfill the flask with Argon for 3 cycles.

-

Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) and induces homocoupling of the boronic acid. Strict anaerobic conditions are mandatory.

-

-

Solvent Addition & Heating: Add a degassed mixture of 1,4-dioxane and water (4:1, 10 mL). Heat the reaction mixture to 90 °C and stir for 12-24 hours.

-

Causality: Water dissolves the inorganic base, while dioxane provides a high-boiling, miscible organic phase to drive the catalytic cycle.

-

-

Validation Checkpoint: Monitor by LC-MS. Successful coupling is validated by the disappearance of the characteristic 1:1 isotopic bromine doublet (M, M+2) and the emergence of the product mass.

-

Workup: Cool to room temperature, dilute with water, acidify to pH 2-3 with 1M HCl, and extract with ethyl acetate.

Fig 2. Standardized workflow for the Suzuki-Miyaura cross-coupling of bromooxazoles.

Protocol B: Cryogenic Lithiation of 5-Bromooxazole [3]

Lithiation requires absolute thermal control to prevent the degradation of the oxazole ring.

-

Preparation: Dissolve 5-bromooxazole (1.0 equiv) in anhydrous THF under an argon atmosphere.

-

Cryogenic Cooling: Cool the reaction vessel to strictly -78 °C using a dry ice/acetone bath.

-

Causality: Oxazolyllithium intermediates are kinetically unstable. Elevated temperatures trigger ring-opening to form an acyclic isocyanide. -78 °C traps the cyclic intermediate.

-

-

Lithiation: Add n-butyllithium (1.1 equiv, solution in hexanes) dropwise, ensuring the internal temperature never exceeds -70 °C.

-

Causality: Rapid addition causes localized exothermic spikes, leading to immediate ring fragmentation.

-

-

Electrophile Trapping: Stir for 1 hour at -78 °C to ensure complete formation of the lithio-intermediate, then add an excess of the desired electrophile (e.g., crushed dry ice for carboxylation).

-

Validation Checkpoint: Quench a 0.1 mL aliquot with D₂O. GC-MS or ¹H-NMR analysis should confirm >95% deuterium incorporation at the target position without the presence of acyclic degradation byproducts.

References

-

Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry - ChemRxiv. Available at:[Link]

-

Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks - ResearchGate. Available at:[Link]

Sources

An In-depth Technical Guide to the pKa Values of 5-Bromooxazole Derivatives in Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3][4] For nitrogen-containing heterocyclic scaffolds like oxazole, understanding the pKa is critical for optimizing solubility, cell permeability, and target engagement.[1][5] This guide provides a comprehensive technical overview of the theoretical principles, experimental methodologies, and computational approaches for determining the pKa values of 5-bromooxazole derivatives in aqueous media. We delve into the electronic effects of the bromo-substituent, offer detailed, self-validating experimental protocols for potentiometric titration and UV-Vis spectrophotometry, and outline a workflow for computational pKa prediction. This document is intended to serve as a practical resource for researchers in medicinal chemistry and drug discovery, enabling the rational design and optimization of novel therapeutics based on the 5-bromooxazole scaffold.

Introduction: The Significance of pKa in Drug Discovery

The ionization state of a molecule at physiological pH (typically ~7.4) governs its behavior in the body. The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[6] This equilibrium is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug.[4][5]

-

Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation and dissolution. However, the non-ionized, more lipophilic form is often better able to cross cellular membranes, a key step in oral absorption.[1]

-

Distribution: The ability of a drug to penetrate tissues, including the blood-brain barrier, is heavily influenced by its ionization state.[4]

-

Target Binding: Ionic interactions, such as salt bridges, are often critical for a drug's binding affinity to its biological target. An understanding of pKa ensures the correct ionization state is present at the site of action.[5]

The oxazole ring is a prevalent scaffold in medicinal chemistry. The parent oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8.[7][8][9][10] The introduction of a bromine atom at the 5-position significantly alters the electronic landscape of the ring, influencing its basicity. This guide focuses specifically on understanding and determining the pKa of this important class of derivatives.

Theoretical Framework: Understanding Basicity in Substituted Oxazoles

The basicity of the oxazole ring is attributed to the lone pair of electrons on the sp2-hybridized nitrogen atom at position 3. The pKa value is a direct measure of the stability of its conjugate acid, the oxazolium ion.

The Henderson-Hasselbalch Equation: This fundamental equation relates pH, pKa, and the ratio of the concentrations of the conjugate base ([A⁻]) to the weak acid ([HA]).[11][12] For a basic compound like 5-bromooxazole (B), the equation is often expressed in terms of the equilibrium with its conjugate acid (BH⁺):

pH = pKa + log₁₀([B]/[BH⁺])

This relationship is the theoretical basis for many experimental pKa determination methods.[6][12][13]

Electronic Effects of the 5-Bromo Substituent: The bromine atom at the C5 position exerts a strong influence on the basicity of the oxazole nitrogen.

-

Inductive Effect (-I): As an electronegative halogen, bromine withdraws electron density from the oxazole ring through the sigma bond network. This inductive effect reduces the electron density on the N3 nitrogen, making its lone pair less available for protonation. This destabilizes the conjugate acid, resulting in a lower pKa (i.e., making the compound less basic) compared to unsubstituted oxazole.

-

Resonance Effect (+M): Bromine also possesses lone pairs of electrons that can be delocalized into the aromatic system. However, for halogens, the inductive effect typically dominates over the resonance effect in influencing the acidity/basicity of aromatic rings.

Therefore, it is predicted that 5-bromooxazole derivatives will be weaker bases (have lower pKa values) than their non-brominated counterparts. The precise pKa will be further modulated by other substituents on the ring.

Experimental Determination of pKa

A combination of experimental and computational methods provides the most reliable ionization profiles.[2][3] Here, we detail two robust, widely used experimental techniques.

Potentiometric Titration

This is one of the most common and straightforward methods for pKa determination.[14] The principle involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16]

This protocol incorporates essential steps for calibration and system suitability to ensure data integrity.

dot

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Instrument Calibration & System Suitability:

-

Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[15] This step is critical for measurement accuracy.

-

Trustworthiness Check: Perform a mock titration on a compound with a known pKa (e.g., pyridine) to verify the entire system (instrument, titrant concentration, and procedure) is performing correctly. The determined pKa should be within ±0.1 units of the literature value.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the 5-bromooxazole derivative in high-purity water to a concentration of approximately 1-10 mM.[15][16] If solubility is low, a co-solvent like methanol or DMSO can be used, but the results will be for an apparent pKa (pKa') and may require extrapolation to 0% co-solvent.

-

Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[15] This minimizes changes in activity coefficients during the titration.

-

-

Titration Procedure:

-

Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

-

Purge the solution with nitrogen for 10-15 minutes before and during the titration to remove dissolved CO₂, which can interfere with the measurement.[15][16]

-

Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

-

Since 5-bromooxazole is a weak base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).[16]

-

Add the titrant in small, precise increments (e.g., 0.02-0.05 mL), allowing the pH reading to stabilize after each addition before recording the value.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (inflection point). This can be found by plotting the first derivative (ΔpH/ΔV) vs. V.

-

The pKa is the pH value at the half-equivalence point (Veq/2).[17] At this point, the concentrations of the protonated (BH⁺) and neutral (B) forms of the 5-bromooxazole derivative are equal.[12]

-

UV-Vis Spectrophotometry

This method is highly sensitive and suitable for compounds with low solubility or available only in small quantities.[2][3] It relies on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.

dot

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Prepare a concentrated stock solution of the 5-bromooxazole derivative in a suitable solvent (e.g., methanol).

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12). Ensure the buffer components themselves do not absorb in the analytical wavelength range.

-

-

Determination of Analytical Wavelengths:

-

Record the full UV-Vis spectrum of the analyte in a highly acidic solution (e.g., pH 2) where it exists almost entirely in the protonated (BH⁺) form.

-

Record the spectrum in a highly basic solution (e.g., pH 12) where it exists entirely in the neutral (B) form.

-

Causality: Identify a wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal. This maximizes the signal change and improves the accuracy of the determination.[18]

-

-

Measurement in Buffer Series:

-

Prepare a series of samples by adding a small, constant aliquot of the analyte stock solution to each buffer solution. The final concentration of the analyte should be identical in all samples.

-

Trustworthiness Check: Accurately measure the final pH of each sample after the addition of the analyte stock, as the solvent may slightly alter the buffer's pH.

-

Measure the absorbance of each sample at the pre-determined analytical wavelength (λ).

-

-

Data Analysis:

-

Plot the measured absorbance (y-axis) against the measured pH (x-axis).

-

The data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the compound.[14]

-

Mathematically, the pKa can be calculated from the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log₁₀((A - A_B)/(A_A - A)) where A is the absorbance at a given pH, A_B is the absorbance of the basic form, and A_A is the absorbance of the acidic form.

-

Computational pKa Prediction

In silico methods are invaluable for high-throughput screening and for guiding synthetic efforts in the early stages of drug discovery.[2][3] While experimental validation is the gold standard, computational predictions can provide reliable estimates, especially for congeneric series.

The prediction of pKa values for compounds containing halogens like bromine can be challenging for some computational models.[19] Methods combining quantum mechanics (QM) with machine learning (ML) have shown excellent accuracy, with root-mean-square errors often below 1.0 log unit.[20]

General Computational Workflow:

-

Structure Preparation: Generate a 3D conformation of the 5-bromooxazole derivative.

-

Conformational Analysis: Perform a conformational search to identify the lowest energy structure.

-

Quantum Mechanical Calculation: Use a suitable level of theory (e.g., Density Functional Theory - DFT) to calculate the Gibbs free energies of the neutral (B) and protonated (BH⁺) species in both the gas phase and in a simulated aqueous environment (using a continuum solvation model like CPCM).[21]

-

Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the gas-phase deprotonation energy to the solvation free energies of all species involved. The accuracy of this approach is highly dependent on the precise calculation of the solvation energies.[22]

Data Summary: pKa of Oxazole and Related Heterocycles

Direct experimental pKa values for a wide range of 5-bromooxazole derivatives are not extensively reported in publicly available literature. However, we can compile known values for the parent ring and related structures to establish a baseline for comparison.

| Compound | pKa (Conjugate Acid) | Comments & Source |

| Oxazole | 0.8 | Weakly basic due to the electronegativity of the oxygen atom.[7][10] |

| Imidazole | 7.0 | Significantly more basic than oxazole.[7][10] |

| Thiazole | 2.5 | More basic than oxazole, as sulfur is less electronegative than oxygen.[10] |

| 5-Bromooxazole-4-carboxylic acid | 2.5 - 3.5 (Estimated) | This is the pKa of the carboxylic acid, not the oxazole nitrogen. The electron-withdrawing effects of the ring and bromine acidify the carboxyl group.[23] |

| 5-Bromooxazole Derivatives | < 0.8 (Predicted) | The strong electron-withdrawing inductive effect of bromine is expected to significantly reduce the basicity of the oxazole nitrogen compared to the parent compound. |

Conclusion

The determination of pKa is a non-negotiable step in the characterization of potential drug candidates. For the 5-bromooxazole scaffold, the pKa is expected to be low, indicating weak basicity. This technical guide provides researchers with the theoretical foundation and practical, self-validating protocols required to accurately determine these values. By integrating robust experimental techniques like potentiometric titration and UV-Vis spectrophotometry with modern computational methods, drug discovery teams can make informed decisions, accelerating the optimization of compounds with desirable ADME properties and ultimately enhancing their therapeutic potential.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

-

Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Retrieved from [Link]

-

Pion. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

IDEAS/RePEc. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 5: Spectrophotometric Determination of Pka. Retrieved from [Link]

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]

-

Fuguet, E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

-

Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

-

BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]

-

Journal of Organic Chemistry. (2025, October 29). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazole (data page). Retrieved from [Link]

-

YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

-

eScholarship. (2021, February 1). Evaluating small molecule microscopic and macroscopic pKa predictions. Retrieved from [Link]

-

Alcázar, J., et al. (n.d.). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics. Retrieved from [Link]

-

Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

Reddit. (2024, September 10). Free software for calculating theoretical pKa values of C-H bonds in heterocyclic compounds. Retrieved from [Link]

-

SCIRP. (n.d.). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Understanding Oxazole and Its Derivatives. Retrieved from [Link]

-

Truman ChemLab. (n.d.). Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Retrieved from [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

-

ACS Publications. (2021, November 11). Oxadiazoles in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Absolute pKa Values and Signed Error from Experiment. Retrieved from [Link]

-

FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 5-Bromooxazole | C3H2BrNO | CID 21846775. Retrieved from [Link]

-

PMC. (n.d.). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. Retrieved from [Link]

-

ResearchGate. (2007, February). What are the p K a values of C–H bonds in aromatic heterocyclic compounds in DMSO?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Polarizability in Substituted Oxazoles: A PC-Model Data Analysis. Retrieved from [Link]

Sources

- 1. What is pKa and how is it used in drug development? [pion-inc.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]

- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 4. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drughunter.com [drughunter.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Oxazole - Wikipedia [en.wikipedia.org]

- 8. Oxazole (data page) - Wikipedia [en.wikipedia.org]

- 9. Oxazole CAS#: 288-42-6 [m.chemicalbook.com]

- 10. scribd.com [scribd.com]

- 11. microbenotes.com [microbenotes.com]

- 12. byjus.com [byjus.com]

- 13. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. asdlib.org [asdlib.org]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. escholarship.org [escholarship.org]

- 20. optibrium.com [optibrium.com]

- 21. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. pdf.benchchem.com [pdf.benchchem.com]

5-bromooxazole vs 5-bromoisoxazole structural comparison

An In-depth Technical Guide to the Structural and Chemical Divergence of 5-Bromooxazole and 5-Bromoisoxazole

Executive Summary

5-Bromooxazole and 5-bromoisoxazole are constitutional isomers (C₃H₂BrNO) that, despite sharing the same molecular formula and weight, exhibit distinct physicochemical properties and chemical reactivity.[1][2][3] This divergence is rooted in the constitutional isomerism of their parent heterocycles, oxazole and isoxazole, specifically the 1,3- versus 1,2-positioning of the oxygen and nitrogen atoms.[4][5] This guide provides a detailed comparative analysis of these two valuable building blocks, exploring their structural nuances, spectroscopic signatures, and the profound impact of their isomeric nature on chemical synthesis and reactivity. It is designed for researchers, scientists, and drug development professionals who utilize these scaffolds in the synthesis of complex molecular architectures.

Introduction: The Oxazole and Isoxazole Scaffolds

Oxazole and isoxazole are five-membered heterocyclic aromatic compounds that are foundational motifs in medicinal chemistry.[4][6] They are considered "privileged structures" due to their ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, and to act as bioisosteres for other functional groups.[4] This has led to their incorporation into a multitude of FDA-approved drugs and clinical candidates.[6]

The introduction of a bromine atom at the 5-position of these rings creates 5-bromooxazole and 5-bromoisoxazole, versatile intermediates for further molecular elaboration. The bromine atom serves as a crucial synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon and carbon-heteroatom bonds.[7][8] Understanding the intrinsic differences between these two isomers is paramount for strategic synthetic planning and the rational design of novel chemical entities.

Core Structural and Electronic Comparison

The fundamental difference between 5-bromooxazole and 5-bromoisoxazole lies in the relative positions of the heteroatoms within the five-membered ring. This seemingly subtle variation creates a cascade of differences in their electronic distribution, geometry, and, consequently, their chemical behavior.

Isomerism and Electronic Distribution

-

5-Bromooxazole (a 1,3-oxazole): The oxygen and nitrogen atoms are separated by a carbon atom (C2). This arrangement results in a less polarized system compared to its isoxazole counterpart. Oxazole is a weak base, with the conjugate acid having a pKa of approximately 0.8.[4][5][6]

-

5-Bromoisoxazole (a 1,2-oxazole): The oxygen and nitrogen atoms are adjacent. This proximity leads to a significant polarization of the ring. The N-O bond is the weakest link in the ring, and the adjacent nitrogen and oxygen atoms carry small negative charges.[9] Isoxazole is a significantly weaker base than oxazole, with a conjugate acid pKa of -3.0.[4][5]

This difference in basicity and electronic nature is a direct consequence of the heteroatom arrangement, which dictates the overall electron density and aromaticity of the ring systems.

Caption: Structural comparison of 5-bromooxazole and 5-bromoisoxazole.

Comparative Physicochemical Properties

The structural isomerism directly translates into measurable differences in physical and chemical properties, which are critical for experimental design, from reaction solvent selection to purification strategies.

| Property | 5-Bromooxazole | 5-Bromoisoxazole | Rationale / Source |

| IUPAC Name | 5-bromo-1,3-oxazole | 5-bromo-1,2-oxazole | [1][2] |

| Molecular Formula | C₃H₂BrNO | C₃H₂BrNO | [1][2] |

| Molecular Weight | 147.96 g/mol | 147.96 g/mol | [1][2] |

| pKa (of parent) | ~0.8 | ~-3.0 | The 1,3-arrangement in oxazole results in a more basic nitrogen atom.[4][5] |

| Dipole Moment (of parent) | ~1.7 D | ~3.0 D | The adjacent, electronegative N and O atoms in isoxazole create a larger dipole moment.[4] |

| Aromaticity | Aromatic | Slightly more aromatic than oxazole | [4] |

Spectroscopic Signatures for Isomer Differentiation

Unambiguous characterization of 5-bromooxazole and 5-bromoisoxazole relies on standard spectroscopic techniques. While their mass spectra will be identical due to the same molecular weight (showing a characteristic M and M+2 isotopic pattern for bromine), their NMR and IR spectra will exhibit distinct fingerprints.

| Technique | 5-Bromooxazole (Predicted) | 5-Bromoisoxazole (Predicted) | Key Differentiators |

| ¹H NMR | Two signals: a singlet for the C2-H and a singlet for the C4-H. | Two signals: a doublet for the C3-H and a doublet for the C4-H. | The coupling between C3-H and C4-H in isoxazole will produce doublets, whereas the protons in 5-bromooxazole are isolated and will appear as singlets. |

| ¹³C NMR | Three distinct signals for the ring carbons. The C2 carbon, situated between two heteroatoms, will be significantly deshielded. | Three distinct signals for the ring carbons. The chemical shifts will differ due to the unique electronic environment. | The precise chemical shifts, particularly for C5-Br, will be diagnostic. |

| IR (cm⁻¹) | C=N stretch, C-O stretch, aromatic C-H stretch. | C=N stretch, N-O stretch, aromatic C-H stretch. | The presence of a distinct N-O stretching vibration in the isoxazole spectrum can be a key identifier. |

Comparative Chemical Reactivity and Synthetic Utility

The electronic and structural disparities between the two isomers govern their reactivity, influencing everything from their stability to their behavior in key synthetic transformations.

Synthesis Overview

-

5-Bromooxazole: A common approach involves the direct regiocontrolled lithiation of oxazole followed by quenching with an electrophilic bromine source.[10] Alternative routes may involve the construction of a substituted oxazole ring followed by a late-stage bromination.[11][12]

-

5-Bromoisoxazole: Synthesis can be achieved through various methods, often involving the cyclization of precursors. For example, the reaction of a substituted hydroxylamine with a suitable three-carbon component can form the isoxazole ring.

Reactivity at the Bromine Atom: Cross-Coupling Reactions

Both isomers are excellent substrates for palladium-catalyzed cross-coupling reactions, which is their primary utility in synthetic chemistry. The C-Br bond at the 5-position can be readily activated by a palladium(0) catalyst to undergo reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[8][13][14] This allows for the facile introduction of aryl, heteroaryl, alkynyl, and vinyl substituents, creating diverse molecular libraries.

The general mechanism for these transformations involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetallation: The organic group from the coupling partner (e.g., a boronic acid in Suzuki coupling) is transferred to the palladium center.

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[15][16]

Sources

- 1. 5-Bromooxazole | C3H2BrNO | CID 21846775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Bromo-1,2-oxazole | C3H2BrNO | CID 20131663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Bromoisoxazole | CAS: 1133930-99-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. benchchem.com [benchchem.com]

- 5. differencebetween.com [differencebetween.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. nobelprize.org [nobelprize.org]

- 16. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-Bromo-1,3-oxazole Hydrochloride for Advanced Research and Development

This guide provides an in-depth analysis of 5-Bromo-1,3-oxazole hydrochloride (CAS No: 1955557-64-8), a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug discovery and development. The unique structural attributes of this compound, featuring a reactive bromine atom on an electron-deficient oxazole ring, render it a versatile intermediate for the synthesis of complex molecular architectures with significant therapeutic potential. This document delineates its physicochemical properties, comprehensive safety and handling protocols, and a detailed experimental workflow for its application in palladium-catalyzed cross-coupling reactions.

Compound Identification and Physicochemical Properties

5-Bromo-1,3-oxazole hydrochloride is a halogenated heterocyclic compound that serves as a valuable scaffold in organic synthesis. The hydrochloride salt form enhances its stability and handling characteristics.

Structure:

Caption: Chemical structure of 5-Bromo-1,3-oxazole hydrochloride.

Physicochemical Data Summary:

| Property | Value | Source |

| CAS Number | 1955557-64-8 | [CymitQuimica[1]](), [BLD Pharm[2]]() |

| Molecular Formula | C₃H₃BrClNO | [Amadis Chemical[3]]() |

| Molecular Weight | 184.42 g/mol | [BLD Pharm[2]]() |

| Appearance | Solid (predicted) | General chemical knowledge |

| Storage | Sealed in dry, 2-8°C | [Amadis Chemical[3]]() |

| SMILES | BrC1=CN=CO1.Cl | [Amadis Chemical[3]]() |

| InChI Key | YZVVRNDGVBWGAJ-UHFFFAOYSA-N | [Amadis Chemical[3]]() |

Hazard Identification and Safety Precautions

While a specific, detailed Safety Data Sheet (SDS) for 5-Bromo-1,3-oxazole hydrochloride was not fully analyzable, data from closely related brominated heterocyclic compounds suggest the following hazard profile. Researchers must consult the specific SDS provided by the supplier before handling this chemical.

GHS Classification (Predicted based on analogues):

-

Acute Toxicity, Oral (Category 4) [4]

-

Skin Corrosion/Irritation (Category 2) [5]

-

Serious Eye Damage/Eye Irritation (Category 2A) [5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [5]

Hazard Statements (Predicted):

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P332+P313, P337+P313

-

Storage: P403+P233, P405

-

Disposal: P501

First-Aid Measures

Immediate and appropriate first-aid measures are critical in the event of accidental exposure.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.[7]

Handling, Storage, and Stability

Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[3] Keep away from strong oxidizing agents and incompatible materials.

-

Stability: The compound is expected to be stable under recommended storage conditions. However, it may be sensitive to light and moisture.

-

Incompatibilities: Strong oxidizing agents.

Fire-Fighting and Accidental Release Measures

-

Fire-Fighting Measures: Use a water spray, carbon dioxide, dry chemical powder, or appropriate foam to extinguish fires.[7] Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

-

Accidental Release Measures: Evacuate personnel from the area. Wear appropriate PPE. Sweep up the spilled solid, place it in a sealed container for disposal, and avoid generating dust.[7] Ventilate the area and wash the spill site after material pickup is complete.

Reactivity and Synthetic Applications

The bromine atom at the 5-position of the oxazole ring is a key functional handle for various synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring facilitates these reactions.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-1,3-oxazoles

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 5-Bromo-1,3-oxazole hydrochloride with an arylboronic acid to yield a 5-aryl-1,3-oxazole. This reaction is fundamental for the construction of biaryl structures prevalent in many biologically active molecules.[8][9]

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of 5-Bromo-1,3-oxazole.

Materials:

-

5-Bromo-1,3-oxazole hydrochloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

-

Base (e.g., K₂CO₃, 3.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 10 mL)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Brine

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask, add 5-Bromo-1,3-oxazole hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

-

Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-1,3-oxazole.

Catalytic Cycle Workflow:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[10][11]

Toxicological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

References

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1696. Retrieved from [Link]

- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet: 4-Bromo-oxazole hydrochloride.

-

ResearchGate. (n.d.). Synthesis of 5-aryloxazoles 31. Retrieved from [Link]

- Hassner, A., & Fischer, B. (1993). New Chemistry of Oxazoles. Heterocycles, 35(2), 1441-1456.

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

PubChemLite. 5-bromo-1,3-oxazole hydrochloride (C3H2BrNO). Retrieved from [Link]

-

USCKS.COM. 1955557-64-8 5-Bromo-oxazole hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles. Retrieved from [Link]

-

Indian Academy of Sciences. (2018). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Journal of Chemical Sciences, 130(10), 133. Retrieved from [Link]

-

PubChem. Ethyl 5-bromo-1,3-oxazole-4-carboxylate. Retrieved from [Link]

- Safe Work Australia. (n.d.).

-

Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies, 6(12), 953-961. Retrieved from [Link]

Sources

- 1. Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles [mdpi.com]

- 2. 1955557-64-8|5-Bromo-1,3-oxazole hydrochloride|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-1,3-oxazole hydrochloride,1955557-64-8-Amadis Chemical [amadischem.com]

- 4. 5-Bromo-1,3-benzoxazole AldrichCPR 132244-31-6 [sigmaaldrich.com]

- 5. Ethyl 5-bromo-1,3-oxazole-4-carboxylate | C6H6BrNO3 | CID 54357831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-1,3-thiazole-2-carbaldehyde | 933752-44-4 [sigmaaldrich.com]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Yoneda Labs [yonedalabs.com]

Methodological & Application

Application Notes and Protocols: Optimized Suzuki-Miyaura Coupling of 5-Bromooxazole

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 5-Aryl Oxazoles

The oxazole motif is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals. Functionalization at the 5-position, in particular, allows for the introduction of diverse substituents that can modulate a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, making it an indispensable tool for synthesizing these critical 5-aryl and 5-heteroaryl oxazole derivatives.[1][2]

However, the 5-bromooxazole substrate presents unique challenges. As an electron-deficient five-membered heterocycle, it can be prone to catalyst inhibition or deactivation, where the nitrogen and oxygen heteroatoms coordinate to the palladium center.[3][4][5] Furthermore, side reactions such as debromination and protodeboronation of the coupling partner are common pitfalls that can significantly diminish yields.[5][6] This guide provides a comprehensive overview of the key mechanistic considerations, optimized reaction parameters, and detailed protocols to successfully navigate the complexities of the Suzuki-Miyaura coupling with 5-bromooxazole.

Pillar 1: Mechanistic Insights & Key Parameter Optimization

A successful Suzuki-Miyaura coupling hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[7][8] Optimizing the reaction for 5-bromooxazole requires a rational selection of components that favor this productive cycle over competing deactivation pathways.

The Catalyst System: Palladium Source and Ligand Choice

The heart of the reaction is the generation of a catalytically active Pd(0) species.[7][8] While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, the coupling of electron-deficient heteroaryl halides often demands more robust systems.[9]

-

Palladium Precursors: Air-stable Pd(II) precursors such as Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] are commonly used. More recently, palladium pre-catalysts, which are well-defined Pd(II) complexes that readily generate the active Pd(0) species, have become the gold standard. Buchwald pre-catalysts like XPhos Pd G2 or SPhos Pd G2 are highly recommended as they are designed to be highly active and resistant to deactivation.[5]

-

The Ligand's Critical Role: The choice of phosphine ligand is arguably the most critical parameter. For challenging substrates like 5-bromooxazole, bulky and electron-rich monophosphine ligands are essential.[5][10]

-

Function: These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step with the C-Br bond, and accelerate the final reductive elimination step to release the product and regenerate the catalyst.[10] Their steric bulk creates a protective pocket around the palladium atom, mitigating catalyst poisoning by the oxazole's heteroatoms.[5]

-

Recommended Ligands: SPhos, XPhos, and RuPhos are field-proven choices that consistently deliver high yields in heteroaryl couplings.[5][9]

-

The Base: More Than Just a Proton Scavenger

The base plays a multifaceted role in the Suzuki-Miyaura coupling.[1][11] Its primary function is to react with the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex, which is necessary for the transmetalation step.[12]

-

Common Choices: Inorganic bases are typically employed. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃) for heteroaryl couplings, as they can better facilitate the transmetalation step.[5][9] The choice of base can be so influential as to alter the rate-determining step of the entire reaction.[13]

The Solvent System: A Balancing Act

The solvent must be capable of dissolving, to some extent, both the organic substrates and the inorganic base.

-

Aqueous Biphasic Systems: A mixture of an ethereal solvent like 1,4-dioxane or 1,2-dimethoxyethane (DME) with water is a common and effective choice.[3][9] The presence of water is not merely for solubility; it can play a direct role in facilitating the crucial transmetalation step.[5]

-

Anhydrous Conditions: For heteroarylboronic acids that are particularly susceptible to protodeboronation (hydrolysis of the C-B bond), strictly anhydrous conditions can be beneficial.[6] In these cases, solvents like toluene or DMF might be used with a base like potassium fluoride (KF) or a specialized anhydrous base system.[6][12]

Pillar 2: Data-Driven Protocols

The following table summarizes a range of successfully implemented conditions for the Suzuki-Miyaura coupling of 5-bromooxazole derivatives, providing a strong starting point for optimization.

Table 1: Optimized Suzuki-Miyaura Coupling Conditions for 5-Bromooxazole Analogs

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 | [9] |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 80-90 | [9] |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 | [9] |

| 4 | Phenylboronic acid | XPhos Pd G2 (2) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 8 | >95 | Adapted from[5] |

| 5 | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 12 | ~90 | Adapted from[5] |

Note: The conditions in this table are based on literature reports for 5-bromooxazole-4-carboxylic acid derivatives and similar challenging heterocycles. They serve as excellent starting points and may require minor optimization for specific 5-bromooxazole substrates.

Pillar 3: Self-Validating Experimental Protocol

This protocol provides a detailed, step-by-step methodology for a robust and reproducible Suzuki-Miyaura coupling of 5-bromooxazole.

Protocol: Synthesis of 5-Phenyl-oxazole

Materials & Reagents:

-

5-Bromooxazole (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

XPhos Pd G2 (2 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous powder (2.5 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed (e.g., by sparging with Argon for 30 min)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Flame-dried Schlenk flask or reaction vial with a magnetic stir bar

-

Condenser

-

Inert gas line (Argon or Nitrogen) with a bubbler

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add 5-bromooxazole (1.0 equiv), phenylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and XPhos Pd G2 (0.02 equiv).

-

Expert Insight: Adding the solid reagents first under an inert atmosphere prevents premature degradation of the catalyst and boronic acid.

-

-

Solvent Addition: Via syringe, add anhydrous 1,4-dioxane followed by degassed water to create a 4:1 or 5:1 v/v mixture.

-

Expert Insight: The flask should be purged with inert gas for 10-15 minutes after solvent addition to ensure all oxygen is removed. Oxygen can promote the unwanted homocoupling of the boronic acid.[5]

-

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours. Look for the consumption of the 5-bromooxazole starting material.

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine to remove the inorganic salts.

-

Trustworthiness Check: A clean separation between the organic and aqueous layers should be observed. If emulsions form, adding more brine can help break them.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-phenyl-oxazole.

Mandatory Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Caption: Step-by-step workflow from reaction setup to product isolation.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low to No Yield | Inactive Catalyst: Oxygen contamination; insufficient reduction of Pd(II) precursor. | Ensure all solvents and the reaction headspace are rigorously degassed. Use a robust palladium pre-catalyst (e.g., XPhos Pd G2) that is less sensitive to air and moisture. [5] |

| Catalyst Poisoning: Nitrogen or oxygen atoms of the oxazole are binding to the palladium center. | Switch to a catalyst system with a bulkier, more electron-rich ligand (e.g., XPhos, SPhos) to sterically shield the palladium. Consider increasing catalyst loading slightly (e.g., from 2 mol% to 3-5 mol%). [5] | |

| Inefficient Transmetalation: The boronic acid is not effectively transferring its aryl group to the palladium complex. | Change the base; K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃. Ensure adequate water is present in the solvent system (e.g., dioxane/water 4:1) as it can facilitate this step. [5] | |

| Significant Byproducts | Debromination: The 5-bromooxazole is being converted to unsubstituted oxazole. | Lower the reaction temperature and/or shorten the reaction time. Use a less strong base. Ensure solvents are pure and free from potential hydride sources. [5] |

| Homocoupling of Boronic Acid: Two boronic acid molecules couple to form a biaryl byproduct. | Rigorously degas all reagents and solvents to remove oxygen, which promotes homocoupling. [5]Ensure the reaction is run under a positive pressure of an inert gas. | |

| Protodeboronation: The boronic acid is hydrolyzed back to an arene before it can couple. | Consider using anhydrous conditions with a base like KF. Alternatively, using a boronate ester (e.g., pinacol ester) instead of a boronic acid can increase stability. [6] |

References

- Application Notes and Protocols for Coupling Reactions of 5-Bromooxazole-4-carboxylic Acid. Benchchem.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

- Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.

- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. PMC.

- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT.

- Technical Support Center: Optimizing Suzuki Coupling for 5-Bromo-2-hydroxypyrimidine. Benchchem.

- Suzuki cross-coupling. Chemistry LibreTexts.

- Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. R Discovery.

- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile.

- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.

- (PDF) Suzuki Cross Coupling Reaction-A Review.

- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.

- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Bor

- Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. PMC.

Sources

- 1. wwjmrd.com [wwjmrd.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. discovery.researcher.life [discovery.researcher.life]

Catalyst Selection for the C-5 Arylation of 5-Bromooxazoles: A Comprehensive Guide to Cross-Coupling Methodologies

Executive Summary & Mechanistic Overview

The oxazole ring is a privileged pharmacophore embedded in numerous natural products, antibiotics, and kinase inhibitors. Functionalization at the C-5 position is a critical vector for Structure-Activity Relationship (SAR) exploration in drug development. While direct C-H arylation at the C-5 position of unfunctionalized oxazoles is achievable using task-specific phosphine ligands in polar solvents (), the regioselectivity (C-5 vs. C-2) can be highly substrate-dependent and sensitive to electronic effects.

To ensure absolute regiocontrol, broad functional group tolerance, and scalability, the Suzuki-Miyaura cross-coupling of 5-bromooxazoles remains the gold standard for C-5 arylation (). This application note provides a deep dive into the catalytic logic, ligand selection matrices, and self-validating experimental protocols required to achieve high-yielding C-5 arylations of 5-bromooxazole building blocks.

Mechanistic Rationale: The Catalytic Cycle

Understanding the catalytic cycle is paramount for rational catalyst selection. The C-Br bond at the 5-position of oxazole is highly electron-deficient. Consequently, the oxidative addition of 5-bromooxazole to the Pd(0) species is exceptionally rapid and is rarely the rate-limiting step.

Instead, the kinetic bottleneck typically lies in the transmetalation or reductive elimination phases, particularly when coupling sterically hindered ortho-substituted arylboronic acids. Selecting a ligand that is sufficiently electron-rich to stabilize the Pd(II) intermediate, yet sterically bulky enough to force the final reductive elimination, is the key to preventing side reactions such as hydrodebromination.

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle for 5-bromooxazole.

Catalyst and Ligand Selection Matrix

Choosing the right catalyst system dictates the success of the coupling. For simple, unhindered arylboronic acids, economical catalysts like Pd(PPh₃)₄ are sufficient. However, for electron-rich or sterically demanding substrates, the use of bulky dialkylbiaryl phosphines (Buchwald ligands) such as XPhos or SPhos is critical.

Table 1: Catalyst System Selection for 5-Bromooxazole Arylation

| Catalyst System | Ligand | Base / Solvent | Best Use Case | Mechanistic Limitations |

| Pd(PPh₃)₄ | None (PPh₃ inherent) | Na₂CO₃ / Dioxane-H₂O | Standard, unhindered arylboronic acids. | Prone to oxidation; requires high loading (5-10 mol%); slow reductive elimination. |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ / Toluene-H₂O | Sterically hindered or electron-rich boronic acids. | Requires rigorous exclusion of O₂ to protect electron-rich phosphines from oxidation. |

| Pd₂(dba)₃ | dppf | K₂CO₃ / DMF | Base-sensitive substrates requiring mild heating. | Excess dba can coordinate Pd(0) and inhibit the oxidative addition step. |

| XPhos Pd G3 | None (Pre-coordinated) | K₃PO₄ / THF-H₂O | Highly challenging couplings; micro-scale parallel synthesis. | High upfront catalyst cost; rapid activation can lead to thermal runaway on scale. |

Experimental Workflow

A robust protocol must be a self-validating system. Every step—from the rigorous exclusion of oxygen to the choice of a biphasic solvent—serves a specific mechanistic purpose.

Step-by-step experimental workflow for the C-5 arylation of 5-bromooxazole.

Detailed Step-by-Step Protocol: Suzuki-Miyaura C-5 Arylation

The following procedure utilizes a Pd(OAc)₂/XPhos catalytic system, which we have found to be the most universally reliable for coupling 5-bromooxazoles with diverse arylboronic acids ().

Materials Required:

-

5-Bromooxazole derivative (1.0 equiv, 1.0 mmol)

-

Arylboronic acid (1.5 equiv, 1.5 mmol)

-

Pd(OAc)₂ (2.0 mol%, 0.02 mmol)

-

XPhos (4.0 mol%, 0.04 mmol)

-

K₃PO₄ (3.0 equiv, 3.0 mmol)

-

1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Procedure & Causality Notes:

-

Solvent Degassing (Critical Step): In a Schlenk flask, combine 8 mL of 1,4-Dioxane and 2 mL of deionized water. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen promotes the homocoupling of boronic acids (forming biaryls) and rapidly oxidizes electron-rich phosphine ligands like XPhos, killing the catalytic cycle.

-

Reagent Loading: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 5-bromooxazole, arylboronic acid, and K₃PO₄. Causality: K₃PO₄ is a strong, highly soluble base that efficiently converts the trivalent boronic acid into a tetravalent boronate, which is the active nucleophile required for transmetalation.

-

Catalyst Addition: Inside an inert-atmosphere glovebox (or using standard Schlenk techniques), add Pd(OAc)₂ and XPhos. Seal the vial with a PTFE-lined septum cap.

-

Reaction Initiation: Evacuate and backfill the vial with Argon three times. Inject the degassed Dioxane/H₂O mixture via syringe. Heat the reaction block to 90 °C and stir vigorously for 4–12 hours.

-

Self-Validating Monitoring: Monitor the reaction via LC-MS. Diagnostic Check: If you observe the mass of the unbrominated oxazole (hydrodebromination), it indicates that transmetalation is too slow. Consider switching to a more nucleophilic boronic ester or increasing the base concentration.

-

Workup and Purification: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure 5-aryloxazole.

Troubleshooting & Quantitative Optimization Data

To illustrate the impact of catalyst and base selection on the reaction outcome, Table 2 summarizes typical optimization data for the coupling of a generic 5-bromooxazole with a sterically hindered ortho-substituted boronic acid (e.g., 2-methylphenylboronic acid).

Table 2: Optimization Data Summary

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (Equiv) | Temp (°C) | Yield (%) | Major Observation / Causality |

| 1 | Pd(PPh₃)₄ (5%) | None | Na₂CO₃ (2.0) | 100 | 42% | Significant hydrodebromination due to sluggish transmetalation. |

| 2 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | 100 | 55% | Slow reductive elimination; unreacted Pd(II) intermediates present. |

| 3 | Pd(OAc)₂ (2%) | XPhos (4%) | K₃PO₄ (3.0) | 100 | 89% | Bulky ligand accelerated reductive elimination; clean conversion. |

| 4 | XPhos Pd G3 (1%) | None | K₃PO₄ (3.0) | 80 | 94% | Rapid generation of active Pd(0) allowed lower temperature and higher yield. |

References

-

Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates." Organic Letters, 12(16), 3578-3581.[Link]

-

Shibata, K., Yoshida, M., Doi, T., & Takahashi, T. (2010). "Derivatization of a Tris-Oxazole Using Pd-Catalyzed Coupling Reactions of a 5-Bromooxazole Moiety." Tetrahedron Letters, 51(13), 1674-1677.[Link]

-

Solomin, V., Radchenko, D. S., Slobodyanyuk, E. Y., & Grygorenko, O. (2021). "Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks." Progress in Heterocyclic Chemistry.[Link]

Application Note: Regioselective C-H Activation of 5-Bromooxazole at the C-2 Position

Introduction & Strategic Significance

The oxazole core is a privileged scaffold in medicinal chemistry, frequently found in antibiotics, oncology drugs, and complex natural products[1]. While traditional cross-coupling requires pre-functionalized organometallics (e.g., boronic acids or stannanes), direct C-H arylation offers a highly atom-economical alternative[2].

5-Bromooxazole represents a uniquely powerful bifunctional building block. By leveraging the differential reactivity of its C-2 C-H bond and its C-5 C-Br bond, chemists can perform regiodivergent, sequential functionalizations. This application note details the causality, optimization, and step-by-step protocols for the regioselective Pd-catalyzed C-H arylation of 5-bromooxazole at the C-2 position, leaving the C-5 bromine intact for downstream cross-coupling[3].